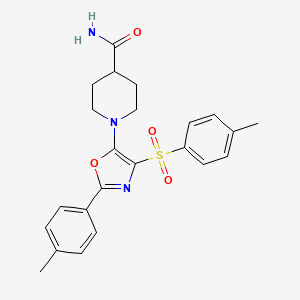
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, or TTX-7, is a chemical compound that belongs to the class of oxazole derivatives. TTX-7 has been studied for its potential applications in medicine and biotechnology due to its unique chemical properties and mechanism of action. In
Wirkmechanismus
The mechanism of action of TTX-7 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cell growth and survival. TTX-7 has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of damaged or unwanted proteins in the cell. By inhibiting the proteasome, TTX-7 can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
TTX-7 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TTX-7 can inhibit the growth of cancer cells and induce apoptosis. TTX-7 has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. In vivo studies have shown that TTX-7 can reduce the size of tumors in mice and improve cognitive function in rats with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TTX-7 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. TTX-7 is also highly selective in its inhibition of the proteasome, which makes it a promising candidate for the development of new cancer treatments. However, TTX-7 also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. TTX-7 also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on TTX-7. One area of research is the development of new cancer treatments based on TTX-7. Researchers are exploring the use of TTX-7 in combination with other drugs to increase its effectiveness and reduce side effects. Another area of research is the development of new anti-inflammatory agents based on TTX-7. Researchers are also studying the potential use of TTX-7 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers are exploring the potential use of TTX-7 in other areas of biotechnology, such as the development of new diagnostic tools and drug delivery systems.
In conclusion, 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, or TTX-7, is a promising compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new cancer treatments, anti-inflammatory agents, and treatments for neurodegenerative diseases. While there are still limitations and challenges to overcome, the future of TTX-7 research looks promising.
Synthesemethoden
The synthesis of TTX-7 is a complex process that involves several steps. The first step involves the reaction of p-toluidine with ethyl chloroformate to form N-(p-tolyl) carbamate. The second step involves the reaction of N-(p-tolyl) carbamate with 4-tosyloxazolidin-2-one to form 1-(2-(p-tolyl)-4-tosyloxazol-5-yl) piperidine-4-carboxamide, or TTX-7.
Wissenschaftliche Forschungsanwendungen
TTX-7 has been studied for its potential applications in medicine and biotechnology. One of the most promising applications of TTX-7 is in the treatment of cancer. TTX-7 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TTX-7 has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-3-7-18(8-4-15)21-25-22(31(28,29)19-9-5-16(2)6-10-19)23(30-21)26-13-11-17(12-14-26)20(24)27/h3-10,17H,11-14H2,1-2H3,(H2,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKSXMCTOIBKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
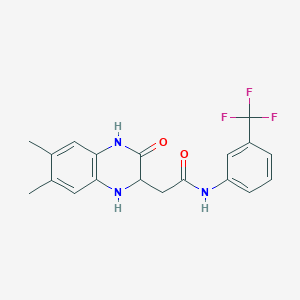
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
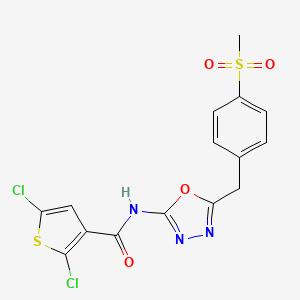
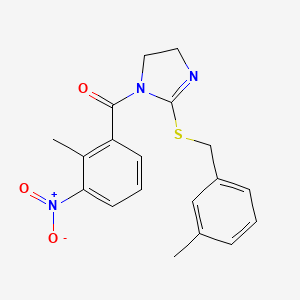
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
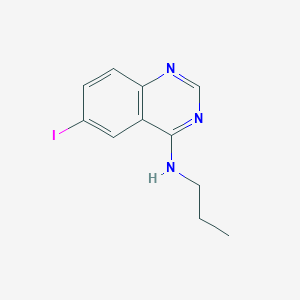
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)
![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)